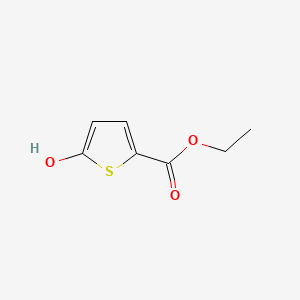
6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is a heterocyclic compound that features both bromine and tetrazole functional groups
準備方法
The synthesis of 6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 3-(1H-tetrazol-5-YL)-2H-chromen-2-one using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent side reactions.
化学反応の分析
6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atoms to hydrogen.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
科学的研究の応用
6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties, which can be applied in the fields of electronics and photonics.
Biological Research: The compound is investigated for its antimicrobial and antiviral properties, making it a candidate for the development of new antibiotics and antiviral drugs.
作用機序
The mechanism of action of 6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one involves its interaction with specific molecular targets within cells. For example, in cancer cells, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. The bromine atoms and tetrazole ring play crucial roles in binding to the active sites of these enzymes, thereby blocking their function.
類似化合物との比較
6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one can be compared with other similar compounds such as:
3-(1H-tetrazol-5-YL)-2H-chromen-2-one: This compound lacks the bromine atoms and may have different biological activities and chemical reactivity.
6,8-Dichloro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one: The presence of chlorine atoms instead of bromine can lead to variations in the compound’s reactivity and potency in biological assays.
6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-thione: The thione derivative may exhibit different electronic properties and reactivity compared to the oxo form.
These comparisons highlight the unique features of this compound, particularly its bromine atoms and tetrazole ring, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C10H4Br2N4O2 |
|---|---|
分子量 |
371.97 g/mol |
IUPAC名 |
6,8-dibromo-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C10H4Br2N4O2/c11-5-1-4-2-6(9-13-15-16-14-9)10(17)18-8(4)7(12)3-5/h1-3H,(H,13,14,15,16) |
InChIキー |
SRNISOHSCKAFOT-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1Br)Br)C3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline](/img/structure/B13039701.png)
![3-bromo-6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13039703.png)
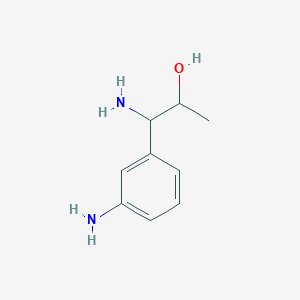
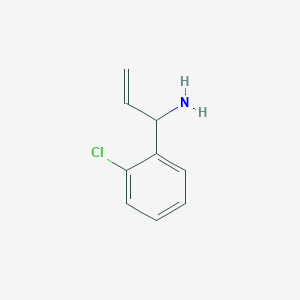
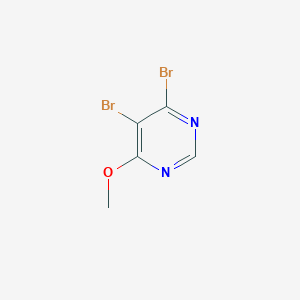
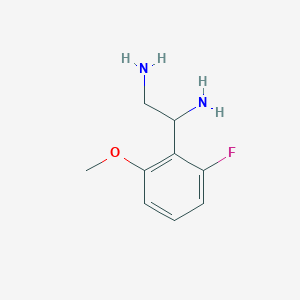
![1-Cyclopentyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13039749.png)
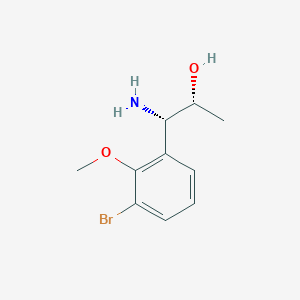


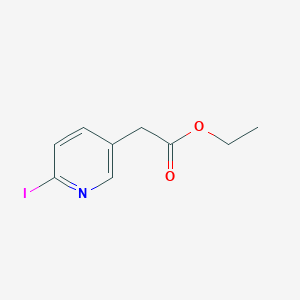
![Methyl 2-[4-(phenylmethoxycarbonylamino)-1-bicyclo[2.2.2]octanyl]acetate](/img/structure/B13039772.png)
